3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide
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Overview
Description
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide typically involves the reaction of 3-chloro-1H-1,2,4-triazole with N-propyl-1-adamantanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the triazole ring is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-1,2,4-triazole: A precursor in the synthesis of the compound.
1H-1,2,4-Triazole: A basic triazole structure with diverse biological activities.
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid: A related compound with similar structural features.
Uniqueness
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-propyl-1-adamantanecarboxamide is unique due to its specific combination of a triazole ring and an adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H23ClN4O |
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Molecular Weight |
322.83 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-propyladamantane-1-carboxamide |
InChI |
InChI=1S/C16H23ClN4O/c1-2-3-18-13(22)15-5-11-4-12(6-15)8-16(7-11,9-15)21-10-19-14(17)20-21/h10-12H,2-9H2,1H3,(H,18,22) |
InChI Key |
MPBIWQJMULHYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C12CC3CC(C1)CC(C3)(C2)N4C=NC(=N4)Cl |
Origin of Product |
United States |
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